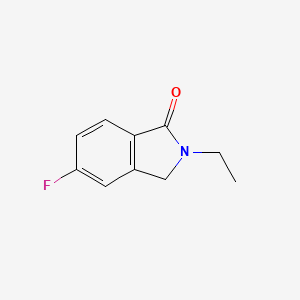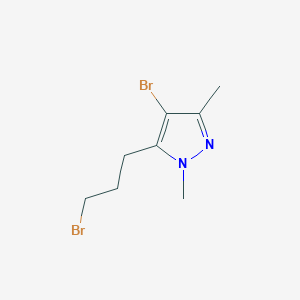
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a 3-bromopropyl group at the 5 position, and two methyl groups at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4 position using a brominating agent like bromine or N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is further reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to introduce the 3-bromopropyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: 3-Bromopropyl bromide with a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl or other coupled products through Suzuki-Miyaura coupling.
科学的研究の応用
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the 3-bromopropyl group.
5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole: Lacks the bromine atom at the 4 position.
1,3-Dimethyl-1H-pyrazole: Lacks both bromine atoms and the 3-bromopropyl group.
特性
分子式 |
C8H12Br2N2 |
|---|---|
分子量 |
296.00 g/mol |
IUPAC名 |
4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
InChIキー |
CDCMUJYMYFDQSL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
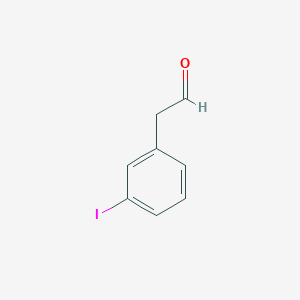

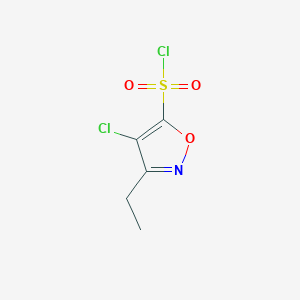
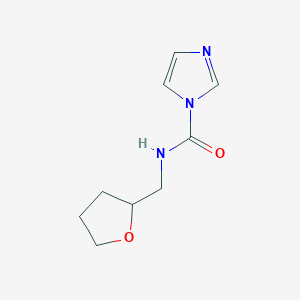
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
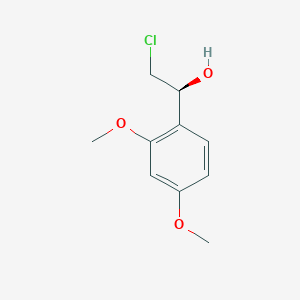
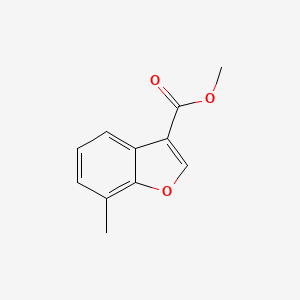
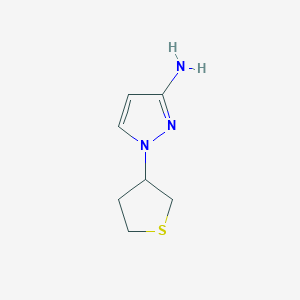
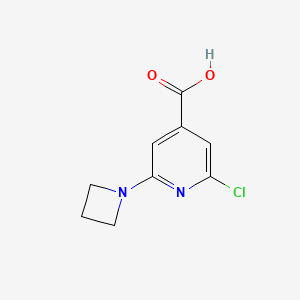
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
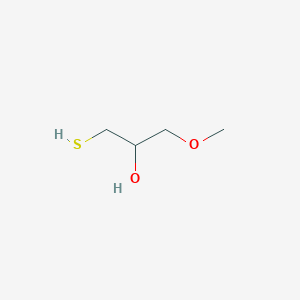
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
